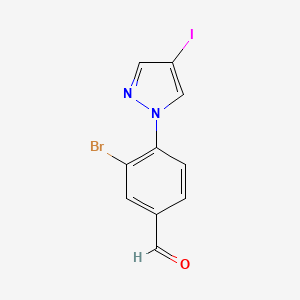

3-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Beschreibung

3-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a halogenated benzaldehyde derivative featuring a pyrazole ring substituted with iodine at the 4-position and a bromine atom at the 3-position of the benzaldehyde moiety. Pyrazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of iodine enhances molecular weight and may influence pharmacokinetic properties, while bromine contributes to electronic effects on the aromatic ring .

Eigenschaften

Molekularformel |

C10H6BrIN2O |

|---|---|

Molekulargewicht |

376.98 g/mol |

IUPAC-Name |

3-bromo-4-(4-iodopyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C10H6BrIN2O/c11-9-3-7(6-15)1-2-10(9)14-5-8(12)4-13-14/h1-6H |

InChI-Schlüssel |

UOZJFUGNRWUOPV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C=O)Br)N2C=C(C=N2)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrazole Core Synthesis

The pyrazole ring is typically synthesized via cyclization of hydrazines with 1,3-dicarbonyl compounds. For example:

- Hydrazine derivatives react with α,β-unsaturated carbonyl compounds under acidic or basic conditions, leading to the formation of pyrazoles through nucleophilic attack and ring closure.

Halogenation of Pyrazole

- Iodination : Achieved using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The process involves electrophilic substitution at the 4-position of the pyrazole ring, facilitated by electron-rich conditions.

- Bromination : Usually performed with bromine (Br₂) in solvents like acetic acid or dichloromethane, under controlled temperature to prevent over-bromination.

- Iodination of pyrazoles with ICl or NIS proceeds smoothly at room temperature, yielding 4-iodo-pyrazoles with high regioselectivity.

- Bromination with Br₂ in acetic acid typically occurs at the 4-position, giving 4-bromo-pyrazoles.

Coupling to Benzaldehyde

Cross-Coupling Reactions

The halogenated pyrazole derivatives are coupled with benzaldehyde via palladium-catalyzed cross-coupling reactions:

- Suzuki coupling : Utilizes boronic acids or esters.

- Buchwald-Hartwig amination : For direct C-N bond formation with amine intermediates, which can be further oxidized or functionalized.

Condensation with Benzaldehyde

Alternatively, the halogenated pyrazole can be attached to benzaldehyde through a condensation reaction, often under acidic conditions, forming the desired aldehyde derivative.

- Suzuki coupling of 4-iodo-pyrazoles with halogenated aromatic aldehydes has been reported with yields up to 70-80% under optimized conditions.

- The condensation approach is advantageous for forming the benzaldehyde linkage directly, especially when functional groups are sensitive to cross-coupling conditions.

Industrial and Laboratory Optimization

Reaction Conditions

Notes on Optimization

- Use of protecting groups on aldehyde or pyrazole to prevent side reactions.

- Catalyst choice (e.g., Pd(PPh₃)₄) influences regioselectivity and yield.

- Solvent polarity and temperature control are critical for minimizing by-products.

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Electrophilic halogenation | Direct iodination and bromination of pyrazoles | High regioselectivity, straightforward | Over-halogenation risk, requires control |

| Cross-coupling reactions | Suzuki or Buchwald-Hartwig coupling with halogenated pyrazoles | High yields, functional group tolerance | Catalyst cost, reaction time |

| Condensation with benzaldehyde | Acid-catalyzed formation of benzaldehyde derivatives | Simplicity, direct formation | Possible side reactions, need for purification |

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium tert-butoxide can be used under appropriate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole-Benzaldehyde Derivatives

Table 1: Key Structural and Physical Properties

Key Observations:

- Halogen Effects: The iodine atom in the target compound increases molecular weight by ~79 g/mol compared to its non-iodinated analog (CAS 1340091-32-8) .

- Positional Isomerism : Moving the benzaldehyde group from the pyrazole-4 (as in ) to the benzene ring (as in the target compound) modifies steric and electronic interactions with biological targets.

Biologische Aktivität

3-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is a complex heterocyclic compound featuring both bromine and iodine substituents on a pyrazole ring attached to a benzaldehyde moiety. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

The compound's unique structure allows for various chemical modifications, enhancing its reactivity and biological interactions. The presence of both halogens (bromine and iodine) significantly influences its binding affinity to molecular targets, such as enzymes or receptors, which is crucial for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 376.98 g/mol |

| IUPAC Name | 3-bromo-4-(4-iodopyrazol-1-yl)benzaldehyde |

| InChI Key | UOZJFUGNRWUOPV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C=O)Br)N2C=C(C=N2)I |

The biological activity of 3-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde is attributed to its ability to interact with various molecular targets. Research indicates that it may modulate enzyme activity or receptor function, potentially leading to inhibition or activation of specific biochemical pathways. Detailed biochemical studies are necessary to elucidate the exact mechanisms involved.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 3-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have shown promising activity against various strains of gram-positive bacteria, indicating that this compound may possess similar attributes .

Anticancer Properties

Research has indicated that pyrazole derivatives can demonstrate anticancer properties. For example, compounds with structural similarities have been tested in prostate cancer cell lines, revealing low micromolar range GI50 values, suggesting potential efficacy in cancer treatment . The unique halogenation pattern in 3-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde may enhance its anticancer activity compared to non-halogenated analogs.

Study on Antiproliferative Activity

A study investigating the antiproliferative effects of pyrazole derivatives found that certain compounds significantly affected the cell cycle of androgen-independent prostate cancer cells (PC3). The findings indicated that these compounds could induce cell death and inhibit tubulin polymerization, making them potential candidates for further development in cancer therapy .

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of pyrazole derivatives. Compounds similar to 3-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde have been shown to restore membrane homeostasis after brain trauma, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparison with Similar Compounds

The following table compares 3-Bromo-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 3-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde | Lacks iodine substituent; may exhibit different reactivity patterns. |

| 4-Bromo-1-(4-chlorophenyl)pyrazole | Contains chlorine instead of iodine; offers different reactivity patterns. |

| 3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde | Similar structure but lacks bromine; differing reactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.